Cas no 2228503-65-7 (3-(2,2-diethoxyethyl)piperidin-3-ol)
3-(2,2-diethoxyethyl)piperidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(2,2-diethoxyethyl)piperidin-3-ol
- 2228503-65-7
- EN300-1737580
-
- Inchi: 1S/C11H23NO3/c1-3-14-10(15-4-2)8-11(13)6-5-7-12-9-11/h10,12-13H,3-9H2,1-2H3
- InChI Key: ALUAPZYRPSNROC-UHFFFAOYSA-N
- SMILES: OC1(CC(OCC)OCC)CNCCC1
Computed Properties
- Exact Mass: 217.16779360g/mol
- Monoisotopic Mass: 217.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 50.7Ų
3-(2,2-diethoxyethyl)piperidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1737580-0.05g |
3-(2,2-diethoxyethyl)piperidin-3-ol |
2228503-65-7 | 0.05g |
$827.0 | 2023-09-20 | ||
| Enamine | EN300-1737580-0.1g |
3-(2,2-diethoxyethyl)piperidin-3-ol |
2228503-65-7 | 0.1g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1737580-0.25g |
3-(2,2-diethoxyethyl)piperidin-3-ol |
2228503-65-7 | 0.25g |
$906.0 | 2023-09-20 | ||
| Enamine | EN300-1737580-0.5g |
3-(2,2-diethoxyethyl)piperidin-3-ol |
2228503-65-7 | 0.5g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1737580-1.0g |
3-(2,2-diethoxyethyl)piperidin-3-ol |
2228503-65-7 | 1g |
$986.0 | 2023-06-04 | ||
| Enamine | EN300-1737580-2.5g |
3-(2,2-diethoxyethyl)piperidin-3-ol |
2228503-65-7 | 2.5g |
$1931.0 | 2023-09-20 | ||
| Enamine | EN300-1737580-5.0g |
3-(2,2-diethoxyethyl)piperidin-3-ol |
2228503-65-7 | 5g |
$2858.0 | 2023-06-04 | ||
| Enamine | EN300-1737580-10.0g |
3-(2,2-diethoxyethyl)piperidin-3-ol |
2228503-65-7 | 10g |
$4236.0 | 2023-06-04 | ||
| Enamine | EN300-1737580-1g |
3-(2,2-diethoxyethyl)piperidin-3-ol |
2228503-65-7 | 1g |
$986.0 | 2023-09-20 | ||
| Enamine | EN300-1737580-5g |
3-(2,2-diethoxyethyl)piperidin-3-ol |
2228503-65-7 | 5g |
$2858.0 | 2023-09-20 |
3-(2,2-diethoxyethyl)piperidin-3-ol Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 3-(2,2-diethoxyethyl)piperidin-3-ol
Recent Advances in the Study of 3-(2,2-diethoxyethyl)piperidin-3-ol (CAS: 2228503-65-7): A Comprehensive Research Brief
The compound 3-(2,2-diethoxyethyl)piperidin-3-ol (CAS: 2228503-65-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential. The information presented herein is derived from peer-reviewed academic literature, industry reports, and technical documents published within the last two years.
Recent studies have highlighted the versatility of 3-(2,2-diethoxyethyl)piperidin-3-ol as a key intermediate in the synthesis of bioactive molecules. Its unique structural features, including the piperidine ring and diethoxyethyl side chain, make it a valuable scaffold for designing novel compounds with enhanced pharmacokinetic properties. Researchers have employed advanced synthetic techniques, such as multi-step organic synthesis and catalytic asymmetric reactions, to optimize the yield and purity of this compound. These efforts have been documented in high-impact journals, underscoring the compound's growing importance in medicinal chemistry.
In addition to its synthetic utility, 3-(2,2-diethoxyethyl)piperidin-3-ol has shown promising pharmacological activities. Preliminary in vitro and in vivo studies suggest that derivatives of this compound exhibit affinity for central nervous system (CNS) targets, including neurotransmitter receptors and enzymes involved in neurodegenerative diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that certain analogs of this compound demonstrated potent inhibitory effects on acetylcholinesterase, a key enzyme implicated in Alzheimer's disease. These findings open new avenues for the development of therapeutics targeting CNS disorders.
Furthermore, the compound's potential applications extend beyond neurology. Recent investigations have explored its role in oncology, where it has been used as a building block for designing small-molecule inhibitors of protein kinases. A 2024 study in Bioorganic & Medicinal Chemistry Letters described the synthesis of a series of 3-(2,2-diethoxyethyl)piperidin-3-ol derivatives that exhibited selective cytotoxicity against cancer cell lines, with minimal effects on normal cells. These results highlight the compound's potential as a lead structure for anticancer drug development.
Despite these advancements, challenges remain in the clinical translation of 3-(2,2-diethoxyethyl)piperidin-3-ol-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies and pharmacokinetic profiling. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the development of viable drug candidates.
In conclusion, 3-(2,2-diethoxyethyl)piperidin-3-ol (CAS: 2228503-65-7) represents a promising scaffold in medicinal chemistry, with diverse applications in CNS and oncology research. The latest studies underscore its synthetic accessibility, pharmacological potential, and versatility as a building block for drug discovery. Future research should focus on optimizing its derivatives for clinical use, leveraging cutting-edge technologies such as computational modeling and high-throughput screening. This brief serves as a timely update for researchers and industry professionals seeking to stay abreast of developments in this rapidly evolving field.
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